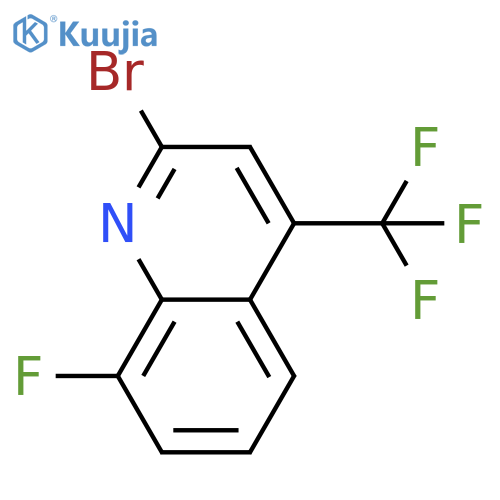

Cas no 663192-84-5 (2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline)

663192-84-5 structure

商品名:2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline

2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline 化学的及び物理的性質

名前と識別子

-

- Quinoline, 2-bromo-8-fluoro-4-(trifluoromethyl)-

- 2-bromo-8-fluoro-4-(trifluoromethyl)quinoline

- 663192-84-5

- 2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline

-

- インチ: InChI=1S/C10H4BrF4N/c11-8-4-6(10(13,14)15)5-2-1-3-7(12)9(5)16-8/h1-4H

- InChIKey: VXIUHSKWKADVML-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)F)N=C(C=C2C(F)(F)F)Br

計算された属性

- せいみつぶんしりょう: 292.94632

- どういたいしつりょう: 292.94632g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

- PSA: 12.89

2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B202220-100mg |

2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline |

663192-84-5 | 100mg |

$ 540.00 | 2022-06-07 | ||

| TRC | B202220-50mg |

2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline |

663192-84-5 | 50mg |

$ 325.00 | 2022-06-07 | ||

| TRC | B202220-250mg |

2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline |

663192-84-5 | 250mg |

$ 1075.00 | 2022-06-07 |

2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

663192-84-5 (2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline) 関連製品

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量